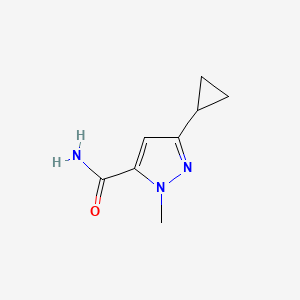

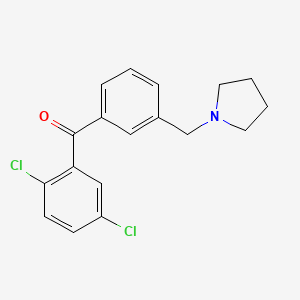

2,5-Dichloro-3'-pyrrolidinomethyl benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2,5-Dichloro-3'-pyrrolidinomethyl benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss related pyrrole derivatives and benzophenone compounds, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of a penta-substituted pyrrole derivative is described, which involves a one-pot four-component coupling reaction . Additionally, the formation of anionic supramolecular polymers containing dichloro diamido-substituted pyrrole anion dimers is reported . These studies contribute to the understanding of the chemical framework and reactivity of compounds within the same family as "2,5-Dichloro-3'-pyrrolidinomethyl benzophenone."

Synthesis Analysis

The synthesis of related pyrrole derivatives involves multi-component reactions. For example, a new pyrrole derivative was synthesized using a natural hydroxyapatite-catalyzed one-pot reaction . This method could potentially be adapted for the synthesis of "2,5-Dichloro-3'-pyrrolidinomethyl benzophenone" by altering the substituents and reaction conditions to fit the desired chlorination and pyrrolidinomethyl attachment on the benzophenone core.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as NMR and FT-IR, and in some cases, single-crystal X-ray diffraction . Computational studies, such as density functional theory (DFT), are also employed to predict spectral and geometrical data, which can be correlated with experimental data to confirm the structure .

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can lead to the formation of supramolecular structures. For instance, pyrrole groups in certain compounds deprotonate and form anion dimers, which then link into polyanionic chains through hydrogen bonding . This indicates that "2,5-Dichloro-3'-pyrrolidinomethyl benzophenone" may also participate in similar reactions, potentially leading to the formation of novel supramolecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be studied through electrochemical methods to determine their potential applications. For example, a pyrrole derivative exhibited good inhibition efficiency on steel surfaces, indicating its potential as a corrosion inhibitor . This suggests that "2,5-Dichloro-3'-pyrrolidinomethyl benzophenone" could also be analyzed for similar properties, which would be valuable in material science and industrial applications.

科学的研究の応用

Synthesis and Properties in Polymer Derivatives

A study by Ghassemi and McGrath (2004) detailed the synthesis of high molecular weight poly(2,5-benzophenone) derivatives through a nickel-catalyzed coupling polymerization of 2,5-dichloro-4′-substituted benzophenones. These polymers were organosoluble, non-crystalline, and exhibited high thermal stability, with temperatures of 5% weight loss above 480 °C. This research suggests the potential of these polymers in high-performance applications due to their thermal stability and solubility characteristics (Ghassemi & McGrath, 2004).

Environmental Impact and Transformation

Liu et al. (2016) investigated the transformation of 4-hydroxyl benzophenone in water during chlorination disinfection processes. The study identified major transformation products and proposed pathways under various pH conditions. This research is critical in understanding the environmental impact and behavior of benzophenone compounds in water treatment processes (Liu et al., 2016).

Photocatalytic Degradation and Water Treatment

Research by Zhuang et al. (2013) focused on the transformation of UV filters like benzophenone-3 in chlorinated water. They established the formation of chlorinated products and assessed their photostability and toxicity. This study contributes to understanding how UV filters degrade in water treatment processes and their potential toxic effects (Zhuang et al., 2013).

Safety And Hazards

The safety data sheet for 2,5-Dichloro-3’-pyrrolidinomethyl benzophenone provides several precautionary statements. These include recommendations to obtain special instructions before use, to avoid handling until all safety precautions have been read and understood, and to keep away from heat/sparks/open flames/hot surfaces .

特性

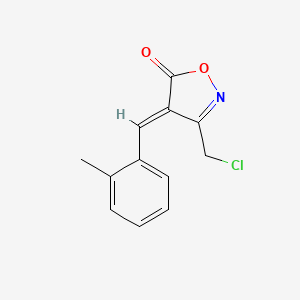

IUPAC Name |

(2,5-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO/c19-15-6-7-17(20)16(11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGCGBWOCCHXSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643219 |

Source

|

| Record name | (2,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-3'-pyrrolidinomethyl benzophenone | |

CAS RN |

898770-80-4 |

Source

|

| Record name | (2,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)